molecular formula C8H18N2O2S B1406109 (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1568031-81-1

(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine

Cat. No. B1406109
CAS RN: 1568031-81-1
M. Wt: 206.31 g/mol
InChI Key: HHPBJTIVLGZBBO-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves innovative methodologies that include the electrochemical oxidative coupling of thiols and potassium fluoride, presenting a mild and environmentally benign approach . This method uses thiols or disulfides as starting materials in combination with KF, highlighting an inexpensive and abundant fluoride source without requiring additional oxidants or catalysts .


Molecular Structure Analysis

The molecular structure of related compounds is pivotal for their chemical behavior, particularly in sulfur (VI) fluoride exchange reactions, where the sulfonyl fluoride group acts as a versatile functional group for further chemical transformations.


Chemical Reactions Analysis

Sulfonyl fluorides, including related compounds, participate in various chemical reactions that underscore their importance in synthetic chemistry. For instance, they are employed in SuFEx click chemistry, enabling the formation of sulfonate connections and facilitating the synthesis of complex molecules with high specificity and efficiency .

Scientific Research Applications

Pharmacology

In pharmacology, (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is explored for its potential as a building block for drug development. Its unique structure could be utilized to synthesize compounds with specific interactions with biological targets, potentially leading to new medications with improved selectivity and pharmacokinetic profiles .

Biochemistry

Biochemists might investigate the compound as a reagent or intermediate in biochemical reactions. Its sulfonyl and piperazine groups could interact with enzymes or receptors, making it a candidate for studies in enzyme inhibition or receptor binding .

Medicinal Chemistry

In medicinal chemistry, this compound could be used to create derivatives with therapeutic properties. It may serve as a precursor for the synthesis of molecules that can modulate biological pathways, contributing to the treatment of various diseases .

Organic Synthesis

Organic chemists could employ (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it versatile for constructing diverse organic compounds .

Analytical Chemistry

Analytical chemists may develop new analytical methods using this compound as a standard or reference material. Its well-defined structure and properties can help in the calibration and standardization of analytical instruments .

Chemical Engineering

In chemical engineering, the compound could be investigated for its properties under different process conditions. It might be used in the design of new chemical processes or materials, such as catalysts or polymers .

Environmental Science

Environmental scientists could explore the use of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine in pollution control technologies. Its potential for binding or reacting with pollutants makes it a candidate for environmental remediation applications .

Material Science

Finally, in material science, researchers might study the compound for its potential use in the development of new materials. Its structural features could be key in creating advanced materials with specific mechanical, electrical, or thermal properties .

properties

IUPAC Name

(2R)-2-methyl-1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJTIVLGZBBO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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